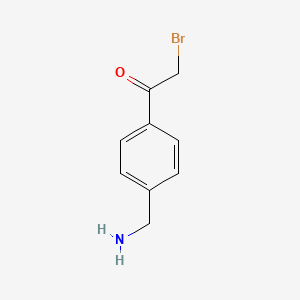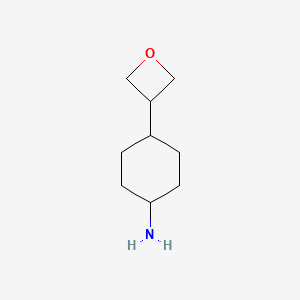
4-(Oxetan-3-yl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxetan-3-yl)cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with an oxetane ring and an amine group The oxetane ring is a four-membered cyclic ether, which is known for its ring strain and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yl)cyclohexanamine typically involves the formation of the oxetane ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl methanol. This intermediate can then be reacted with cyclohexylamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxetan-3-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxetane ring under mild conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetanones, while nucleophilic substitution can lead to a variety of substituted oxetane derivatives.
Applications De Recherche Scientifique
4-(Oxetan-3-yl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: The oxetane ring’s reactivity allows for the synthesis of advanced materials, including polymers and resins with enhanced mechanical properties.
Mécanisme D'action
The mechanism of action of 4-(Oxetan-3-yl)cyclohexanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ring strain and ability to undergo ring-opening reactions can facilitate interactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-ylmethanamine: Similar structure but lacks the cyclohexane ring.
Cyclohexylamine: Contains the cyclohexane ring but lacks the oxetane ring.
Oxetan-3-ylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
4-(Oxetan-3-yl)cyclohexanamine is unique due to the presence of both the oxetane and cyclohexane rings, along with an amine group. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-(oxetan-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h7-9H,1-6,10H2 |
Clé InChI |
ZNEMSUBOJWTNSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2COC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


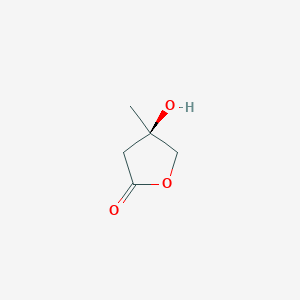

![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
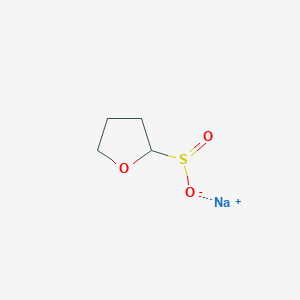
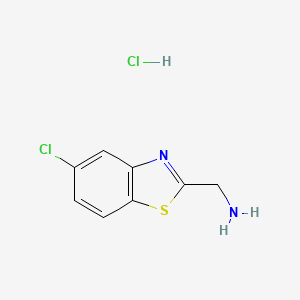

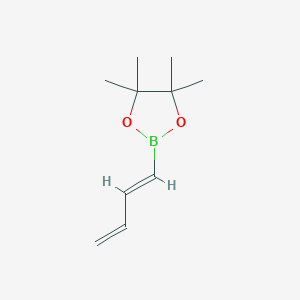
![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)


![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
